molecular formula C16H17N5OS B2384873 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}ethanone CAS No. 1326902-49-1

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}ethanone

Cat. No.: B2384873
CAS No.: 1326902-49-1
M. Wt: 327.41
InChI Key: NSDIEMMDTSJOPF-UHFFFAOYSA-N
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Description

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}ethanone is a complex organic compound that features a pyrazole ring, a thiadiazole ring, and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}ethanone typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the formation of the thiadiazole ring, and finally, the coupling of these two components with an ethanone group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetonitrile, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}ethanone is unique due to its specific combination of a pyrazole ring, a thiadiazole ring, and an ethanone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-2-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c1-10-4-6-13(7-5-10)17-16-19-18-14(23-16)9-15(22)21-12(3)8-11(2)20-21/h4-8H,9H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDIEMMDTSJOPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(S2)CC(=O)N3C(=CC(=N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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